An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2-Dibromoethanol
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2-Dibromoethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,2-dibromoethanol, a halogenated alcohol of interest in organic synthesis. This document summarizes its known physical and chemical characteristics, details its reactivity profile, and provides an experimental protocol for a key synthetic transformation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₄Br₂O | [1][2] |
| Molecular Weight | 203.86 g/mol | [1] |
| CAS Number | 83206-47-7 | [3] |
| Predicted Boiling Point | 203.7 ± 20.0 °C | [3] |
| Predicted Density | 2.376 ± 0.06 g/cm³ | [3] |
| Solubility | No experimental data available. Expected to be soluble in organic solvents. | |
| Melting Point | No experimental data available. |
Reactivity and Stability
The reactivity of 2,2-dibromoethanol is primarily dictated by the presence of the hydroxyl group and the two bromine atoms on the adjacent carbon.
2.1. Oxidation
The primary alcohol functional group in 2,2-dibromoethanol can be oxidized to the corresponding aldehyde, 2,2-dibromoacetaldehyde. This transformation is a key reaction, as 2,2-dibromoacetaldehyde is a valuable, albeit reactive, intermediate in organic synthesis. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions for Swern oxidation can be employed for this purpose.
2.2. Nucleophilic Substitution and Elimination
The two bromine atoms on the same carbon atom (a gem-dibromo moiety) make this position susceptible to nucleophilic attack. Under basic conditions, 2,2-dibromoethanol can undergo elimination reactions. The reactivity of gem-dibromo alkanes with bases can lead to the formation of vinyl bromides or alkynes, depending on the substrate and reaction conditions.
2.3. Stability and Hazardous Reactivity
While specific stability data for 2,2-dibromoethanol is limited, information on related bromoalcohols provides some insight. Halogenated alcohols can be sensitive to heat and light. The hydrolysis of aqueous solutions of bromoalcohols can be accelerated by the presence of acids and alkalis.[4][5]
It is anticipated that 2,2-dibromoethanol is incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these reagents could be vigorous and lead to decomposition. Thermal decomposition of halogenated ethanols can produce hazardous products, including hydrogen bromide gas.
2.4. Safety Considerations
Based on the hazard classifications for 2,2-dibromoethanol, it is considered harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
3.1. Oxidation of 2,2-Dibromoethanol to 2,2-Dibromoacetaldehyde using Pyridinium Chlorochromate (PCC)
This protocol describes the oxidation of the primary alcohol 2,2-dibromoethanol to the corresponding aldehyde, 2,2-dibromoacetaldehyde, using PCC.
Materials:
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2,2-Dibromoethanol
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (B109758) (CH₂Cl₂)
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Celite or silica (B1680970) gel
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer and stir bar
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Apparatus for filtration
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Rotary evaporator
Procedure:
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In a dry round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
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To this suspension, add Celite or silica gel.
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Dissolve 2,2-dibromoethanol in anhydrous dichloromethane and add it to the PCC suspension in one portion.
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Stir the mixture at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, dilute the reaction mixture with diethyl ether.
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Filter the mixture through a pad of silica gel to remove the chromium byproducts.
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Wash the filter cake with additional diethyl ether.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2-dibromoacetaldehyde.
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The crude product can be further purified by distillation.
Logical Relationships in the Reactivity of 2,2-Dibromoethanol
The following diagram illustrates the key reactive pathways of 2,2-dibromoethanol.
Caption: Key reactive pathways of 2,2-Dibromoethanol.
